Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative characterized by two distinct thiazole rings. The first thiazole ring (position 2) is substituted with a [(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino group, while the second thiazole (position 5) features a propan-2-yl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where thiazole moieties are pharmacologically relevant (e.g., kinase inhibition or anticancer activity) .
Properties
Molecular Formula |
C19H19N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O3S2/c1-10(2)15-14(18(24)25-4)21-19(27-15)22-17(23)16-13(20-11(3)26-16)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,21,22,23) |
InChI Key |
SWIKMWARBNSSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. This method involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. For the target compound, methyl 2-aminothiazole-4-carboxylate serves as a critical intermediate.
Procedure :
-
Methyl α-chloroacetoacetate reacts with a substituted thioamide (e.g., 2-methyl-4-phenyl-1,3-thiazole-5-carbothioamide) in anhydrous ethanol under reflux.
-
Cyclization occurs via nucleophilic substitution, forming the thiazole ring.
-
The product is purified via silica gel chromatography, yielding the intermediate with >70% efficiency.
Coupling of Thiazole Intermediates
The final compound requires coupling between two thiazole units. A peptide-like bond is formed between the amino group of one thiazole and the carbonyl group of another.
Key Steps :
-
Activation of the carbonyl group in 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
-
Reaction of the acid chloride with methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate in the presence of a base (e.g., triethylamine).
-
Isolation via recrystallization from ethanol/water mixtures.
Intermediate Synthesis and Characterization
Synthesis of 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid
This intermediate is prepared through oxidation of 4-methyl-5-(2-hydroxyethyl)thiazole using chromium-based oxidants in a biphasic system:
Reaction Conditions :
-
Oxidizing Agent : CrO₃ or Na₂Cr₂O₇ (1.2–2.5 equiv)
-
Solvent System : Water/organic solvent (e.g., benzene or dichloromethane)
-
Acid Catalyst : H₂SO₄ (2.0–4.0 equiv)
Mechanism :
The oxidation proceeds via radical intermediates, with the organic phase sequestering the aldehyde product to prevent over-oxidation.
Methyl 2-Amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Synthesized via bromination of a β-ketoester followed by cyclization with thiourea:
-
Bromination : Methyl acetoacetate treated with N-bromosuccinimide (NBS) under UV light forms methyl α-bromoacetoacetate.
-
Cyclization : Reaction with thiourea in ethanol yields the thiazole ring.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Additives
-
Triethylamine : Neutralizes HCl generated during acyl chloride formation, preventing protonation of the amine nucleophile.
-
Silica-supported acids : Improve cyclization efficiency in Hantzsch reactions.
Analytical Characterization
Spectroscopic Data
| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | 7.8 (s, 1H, thiazole-H), 2.6 (s, 3H, CH₃) | 165.2 (C=O), 152.1 (C-S) | 1710 (C=O), 1240 (C-N) |
| Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | 6.2 (s, 1H, NH₂), 3.8 (s, 3H, OCH₃) | 168.4 (COOCH₃), 115.3 (C-N) | 3300 (N-H), 1675 (C=O) |
Purity Assessment
-
HPLC : >95% purity achieved using C18 columns with acetonitrile/water gradients.
-
Melting Point : 148–152°C (decomposition observed above 160°C).
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch + Acylation | 4 | 32% | Scalable | Low yield in coupling step |
| Bromination + Cyclization | 3 | 45% | High intermediate purity | Requires toxic brominating agents |
| Solid-Phase Synthesis | 5 | 28% | Amenable to automation | High cost of resins |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Biological Activities
The biological activities of Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate have been the subject of various studies:
Anticancer Properties
Research has indicated that compounds containing thiazole moieties exhibit potent anticancer activity. Studies have shown that this specific compound can inhibit the proliferation of cancer cells, particularly in prostate cancer and melanoma models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Thiazole derivatives have also demonstrated significant antimicrobial properties against a range of pathogens. This compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Anti-inflammatory Effects
Recent studies suggest that thiazoles can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and reduce oxidative stress markers.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives in various biological contexts:
- Prostate Cancer Study : A study published in Der Pharma Chemica highlighted the synthesis of thiazole derivatives and their cytotoxic effects on prostate cancer cells, suggesting that modifications to the thiazole structure can enhance potency against cancer cells .
- Antimicrobial Efficacy : Research in Molecules demonstrated that thiazoles exhibit broad-spectrum antimicrobial activity. This compound was tested against several bacterial strains with promising results .
- Inflammation Model : A recent publication investigated the anti-inflammatory properties of thiazoles in animal models, showing a reduction in inflammation markers upon treatment with this compound .
Summary Table of Applications
Mechanism of Action
The mechanism by which Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous thiazole derivatives, focusing on substituents, molecular properties, and bioactivity.
Structural Comparison
Thiazole derivatives often exhibit bioactivity modulated by substituent patterns. Key analogs include:
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9) Substituents: Amino group at position 2, phenyl at position 3. Simpler structure with fewer steric hindrances but reduced functional complexity. Molecular weight: 248.28 g/mol. Role: Intermediate in synthesizing bioactive thiazoles .
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Substituents: Methyl at position 4, pyridinyl at position 2. Applications: Explored in anticancer research due to kinase inhibition .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
- Substituents: Fluorophenyl and triazole-pyrazole hybrids.
- Structural Planarity: Largely planar except for one perpendicular fluorophenyl group, influencing crystallinity .
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1) Substituents: Acetyl at position 5, amino at position 2. Molecular weight: 156.20 g/mol. Limitations: Toxicity uncharacterized, limiting therapeutic use .
Functional and Bioactivity Comparison
Key Observations:
- Lipophilicity : The methyl ester (target) vs. ethyl ester (e.g., ) affects metabolic stability; methyl esters are typically hydrolyzed faster, influencing half-life.
- Bioactivity Potential: Thiazole derivatives with pyridinyl () or fluorophenyl () groups show kinase inhibition or structural robustness, suggesting the target compound may share similar mechanisms.
Research Findings and Gaps
- Structural Insights : The dual thiazole system in the target compound may adopt a planar conformation similar to , but the propan-2-yl group could disrupt crystallinity, complicating structural analysis.
- Bioactivity Data : While thiazole derivatives are prominent in anticancer research (e.g., ), specific data on the target compound’s efficacy or toxicity is absent in the provided evidence.
- Toxicological Gaps : Analogous compounds like lack thorough toxicity profiles, highlighting a need for in vitro/in vivo studies on the target compound.
Biological Activity
Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, and anticonvulsant properties, supported by relevant research findings and data tables.
Structure and Synthesis
The compound's structure features a thiazole ring system which is known for its bioactive potential. The synthesis typically involves multi-step reactions that yield various thiazole derivatives with varying substituents that can significantly influence their biological properties.
Anticancer Activity
Thiazole derivatives are recognized for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- In a study evaluating several thiazole derivatives, the compound showed IC50 values less than 30 µM against multiple cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and MKN45 (gastric cancer) .
- Another study highlighted that the presence of specific substituents on the thiazole ring enhances cytotoxicity, particularly when electron-donating groups are present .
Data Table: Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-{...} | A549 | < 30 | |
| Methyl 2-{...} | HT29 | < 30 | |
| Methyl 2-{...} | MKN45 | < 30 |
Antibacterial Activity
The compound has also been assessed for its antibacterial properties. Thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
Findings
- Antibacterial Efficacy :
- In vitro studies demonstrated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like oxytetracycline .
- Specific thiazole derivatives displayed enhanced activity against resistant strains such as MRSA and Pseudomonas aeruginosa.
Data Table: Antibacterial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Methyl 2-{...} | E. coli | 7.8 | |
| Methyl 2-{...} | B. cereus | 15.6 | |
| Methyl 2-{...} | MRSA | < MIC of standard antibiotics |
Anticonvulsant Activity
Emerging research has indicated potential anticonvulsant effects for certain thiazole derivatives. The structure-activity relationship (SAR) suggests that modifications in the thiazole ring can enhance anticonvulsant properties.
Research Insights
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including cyclization of thiazole precursors and amide coupling. Critical steps include:
- Formation of the thiazole core via Hantzsch thiazole synthesis.
- Amide bond formation using coupling reagents (e.g., EDCI or DCC) under inert atmospheres.
- Esterification of the carboxylate group using methanol and acid catalysts. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via HPLC or TLC .
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% efficiency |
| Solvent | DMF/THF | Polarity affects intermediate stability |
| Catalyst | 1–2 mol% Pd(PPh₃)₄ | Critical for coupling |
Q. Which spectroscopic methods are essential for structural characterization?
- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, thiazole protons at 7–8 ppm).
- FTIR : Confirms amide (1650 cm⁻¹) and ester (1720 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What biological activities are hypothesized based on structural analogs?
Similar thiazole-carboxylates exhibit:
- Enzyme inhibition : Targeting kinases or proteases via hydrogen bonding with the amide group.
- Antimicrobial activity : Disruption of bacterial cell wall synthesis.
- Anticancer potential : Apoptosis induction via ROS modulation. Screening involves in vitro assays (e.g., MIC for antimicrobials, MTT assays for cytotoxicity) .
Q. How is purity validated, and what are common impurities?
Q. What computational tools predict solubility and logP?
- ChemAxon : Estimates logP (~3.5, indicating moderate lipophilicity).
- COSMO-RS : Predicts solubility in polar solvents (e.g., DMSO). Experimental validation via shake-flask method is recommended .
Advanced Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
DoE minimizes trial-and-error by systematically varying parameters:
- Central Composite Design : Tests temperature, solvent ratio, and catalyst concentration.
- Response Surface Methodology : Models yield vs. variables to identify optimal ranges. Statistical software (e.g., JMP) generates Pareto charts to rank factor significance .
Q. What mechanistic insights guide the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulates binding to kinase ATP pockets (e.g., EGFR).
- Docking Studies (AutoDock Vina) : Predicts binding affinity (∆G ≈ -9.5 kcal/mol).
- SAR Analysis : Modifying the propan-2-yl group alters steric hindrance and affinity .
Q. How are contradictory bioactivity results resolved?
- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates.
- Off-Target Screening : Use kinome-wide profiling to rule out non-specific effects.
- Metabolite Identification (LC-MS/MS) : Check for in situ degradation .
Q. What strategies improve metabolic stability in preclinical studies?
Q. How does stereochemistry influence activity, and how is it controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
